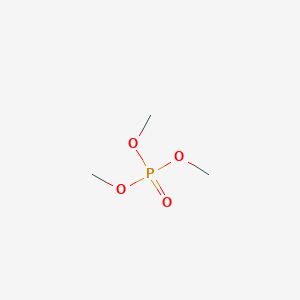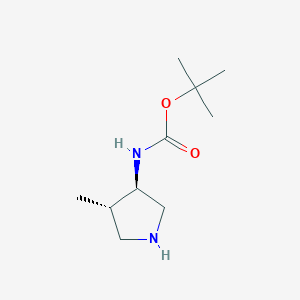
(3R,4S)-(4-甲基-吡咯烷-3-基)-氨基甲酸叔丁酯
描述
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative strategies for constructing the pyrrolidine ring and functionalizing it. A notable method involves a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which achieves high yields and enantiomeric excesses, indicating a versatile approach for synthesizing similar compounds (Chung et al., 2005).
Molecular Structure Analysis
Studies on compounds with similar structural frameworks, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, reveal intricate details about their molecular conformation, highlighting the significance of stereochemistry in dictating molecular structure and interactions (Weber et al., 1995).
Chemical Reactions and Properties
Research into the chemical behavior of similar compounds underlines the role of pyrrolidine derivatives in facilitating a range of chemical transformations. For instance, the addition of tert-butyl magnesium reagents to pyridine derivatives demonstrates the potential for regioselective modifications, providing a pathway to variously substituted pyridine derivatives (Rappenglück et al., 2017).
Physical Properties Analysis
The crystallization and physical properties of related compounds, such as 3-[2,6-bis(diethylcarbamoyl)pyridin-4-yl]-N-(tert-butoxycarbonyl)alanine methyl ester, have been studied to understand their growth direction, molecular packing, and hydrogen bonding patterns, which are crucial for their physical stability and reactivity (Muller et al., 2003).
Chemical Properties Analysis
The reactivity of pyrrolidine derivatives with singlet oxygen showcases their utility in synthesizing complex structures, such as 5-substituted pyrroles, indicating the chemical versatility of the pyrrolidine ring in facilitating diverse organic reactions (Wasserman et al., 2004).
科学研究应用
化学合成和修饰
- 木聚糖衍生物:木聚糖的化学修饰以生产生物聚合物醚和酯展示了相关氨基甲酸酯的潜在应用。木聚糖酯在特定条件下合成,表现出可以针对药物递送应用、纸张强度添加剂和抗菌剂进行定制的特性 (Petzold-Welcke 等人,2014).
- 肉桂酸衍生物:对肉桂酸衍生物(包括酯)的研究强调了它们在抗癌研究中对药物化学的重要性。这突出了氨基甲酸酯在开发治疗剂中的更广泛应用 (De 等人,2011).
环境应用和问题
- MTBE 和 ETBE 生物降解:对土壤和地下水中甲基叔丁基醚 (MTBE) 和乙基叔丁基醚 (ETBE) 等醚类氧合物的生物降解的研究探讨了类似化合物的环境归宿。这些研究提供了对生物降解途径和相关酯类环境修复潜力的见解 (Thornton 等人,2020).
分析和环境化学
- 脂肪酸酯:食品类别中 3-一氯丙烷-1,2-二醇 (3-MCPD 酯) 的脂肪酸酯的研究强调了与酯类相关的分析挑战和健康问题,突出了对高效检测和评估方法的需求 (Gao 等人,2019).
属性
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
CAS RN |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

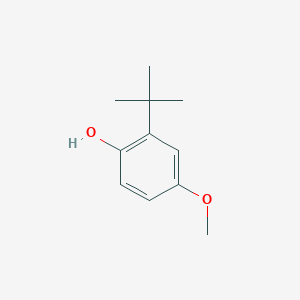
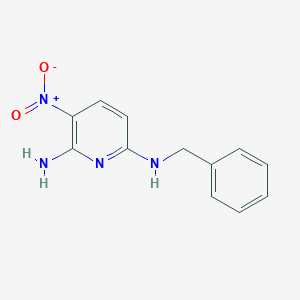
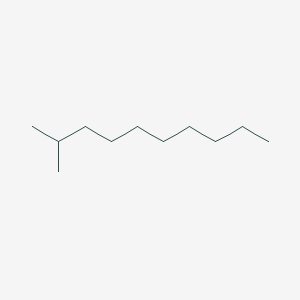
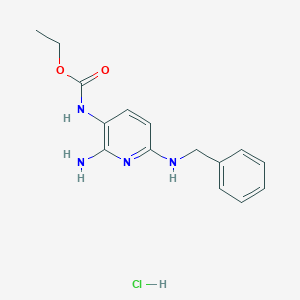
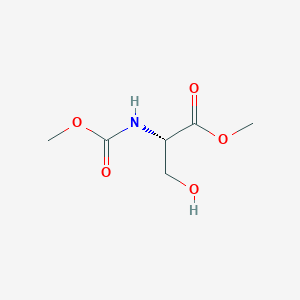

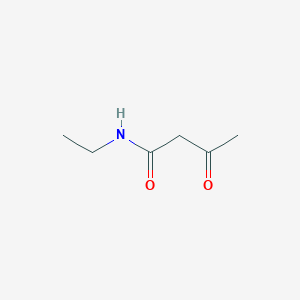
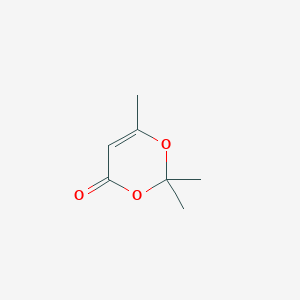


![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)
![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)
